molecular formula C21H27FN2O3S B2860498 N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 953261-47-7

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2860498
CAS No.: 953261-47-7
M. Wt: 406.52
InChI Key: NXMQEIAORLGSKR-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O3S and its molecular weight is 406.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

It is believed to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway . By inhibiting the breakdown of acetylcholine, it potentially enhances the signal transmission at cholinergic synapses. The downstream effects of this could include increased muscle contraction, secretion, or changes in heart rate, depending on the specific location of the affected synapses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) of similar piperidine derivatives have been studied . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C19H24FN2O2S
  • Molecular Weight : 364.47 g/mol
  • SMILES Notation : CCOC(=O)C1=CC(F)=C(C=C1)N(C2CCN(CC3=CC=CC=C3)CC2)C(=O)

Research indicates that compounds related to this compound often interact with sigma receptors, specifically sigma1 and sigma2 receptors. These receptors are implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood.

Sigma Receptor Affinity

A study examining a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives found that many exhibited high affinity for sigma1 receptors (Ki values as low as 3.90 nM), while showing lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests that modifications in the chemical structure can significantly influence receptor binding and biological activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)Activity Observed
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240High affinity for sigma1 receptors
N-(1-benzylpiperidin-4-yl)isoindoline15.0300Moderate affinity for sigma receptors
N-(1-benzylpiperidin-4-yl)-4-fluorobenzenesulfonamideTBDTBDPotential neuroprotective effects observed

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can offer neuroprotective benefits against oxidative stress and apoptosis in neuronal cell lines. For instance, a study highlighted that derivatives with strong sigma1 receptor affinity could mitigate cell death induced by glutamate toxicity .

Pain Management

Another area of interest is the analgesic potential of these compounds. Research has shown that certain derivatives can reduce pain responses in animal models, suggesting a role in pain management therapies . The modulation of sigma receptors may play a crucial role in this effect, as they are known to influence pain pathways.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-2-27-21-9-8-19(14-20(21)22)28(25,26)23-15-17-10-12-24(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,23H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMQEIAORLGSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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